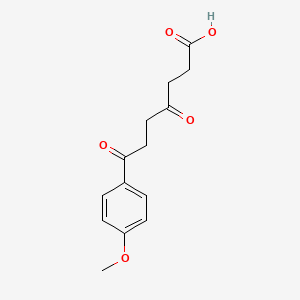

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

Beschreibung

BenchChem offers high-quality 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-19-12-6-2-10(3-7-12)13(16)8-4-11(15)5-9-14(17)18/h2-3,6-7H,4-5,8-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIXTVZXAZEZKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366397 |

Source

|

| Record name | 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24090-40-2 |

Source

|

| Record name | 4-Methoxy-γ,ζ-dioxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24090-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, a dicarbonyl compound with potential applications in medicinal chemistry and materials science. The synthetic strategy is a two-step process commencing with the Friedel-Crafts acylation of anisole with succinic anhydride to yield the intermediate, 4-(4-methoxyphenyl)-4-oxobutanoic acid. This is followed by a second Friedel-Crafts acylation with propionyl chloride to afford the target molecule. This guide offers detailed, step-by-step experimental protocols, an in-depth discussion of the reaction mechanisms, and a thorough guide to the characterization of the synthesized compounds using modern analytical techniques.

Introduction: The Significance of Dicarbonyl Moieties

Dicarbonyl compounds, particularly 1,4- and 1,5-dicarbonyls, are pivotal structural motifs in organic synthesis and are prevalent in a wide array of biologically active molecules and functional materials. The presence of two carbonyl groups in close proximity imparts unique reactivity and conformational properties, making them valuable synthons for the construction of complex molecular architectures, including various heterocyclic systems. The title compound, 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, combines the features of a β-keto acid and an aromatic ketone, making it an interesting candidate for further chemical exploration and as a potential building block in drug discovery programs.

Synthetic Strategy: A Two-Step Friedel-Crafts Approach

The synthesis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is efficiently achieved through a two-step sequence of Friedel-Crafts acylation reactions. This classic yet powerful carbon-carbon bond-forming reaction is ideally suited for the introduction of acyl groups onto aromatic rings.

Overall Synthetic Scheme

Caption: Overall synthetic route to 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

The initial step involves the Friedel-Crafts acylation of anisole with succinic anhydride. The methoxy group of anisole is an ortho-, para-directing and activating group, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.[1]

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C=O bond and rendering the carbonyl carbon highly electrophilic. The electron-rich aromatic ring of anisole then attacks this activated carbonyl group in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting aluminum salt during workup yields the carboxylic acid.

Caption: Simplified mechanism of the Friedel-Crafts acylation of anisole with succinic anhydride.

Materials:

-

Anisole

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂) (anhydrous)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous carbon disulfide is prepared and cooled in an ice bath.

-

Succinic anhydride (1.0 eq) is added portion-wise to the stirred suspension.

-

A solution of anisole (1.0 eq) in anhydrous carbon disulfide is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then refluxed for 1 hour.

-

The reaction mixture is cooled and poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, followed by 5% sodium bicarbonate solution.

-

The aqueous bicarbonate layer is separated, cooled in an ice bath, and acidified with concentrated hydrochloric acid until precipitation is complete.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from ethanol/water to afford pure 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

The second step involves the Friedel-Crafts acylation of the intermediate, 4-(4-methoxyphenyl)-4-oxobutanoic acid, with propionyl chloride.

Similar to the first step, this reaction is catalyzed by a Lewis acid. The aluminum chloride activates the propionyl chloride to form a highly reactive acylium ion. The aliphatic chain of 4-(4-methoxyphenyl)-4-oxobutanoic acid is not sufficiently nucleophilic to react. Instead, the aromatic ring, although deactivated by the keto-acid side chain, can undergo a second acylation. However, a more plausible pathway involves the conversion of the carboxylic acid of the intermediate to its acid chloride in situ by an excess of the acylating agent or an additional reagent like thionyl chloride, followed by an intermolecular Friedel-Crafts reaction. A more direct approach, and the one proposed here, is a direct acylation of the aliphatic chain, which can be challenging and may require specific catalysts or conditions. A more likely successful approach is a second Friedel-Crafts acylation on the aromatic ring, which would lead to a different product. For the synthesis of the title compound, a different strategy might be more appropriate, for instance, starting from a different precursor. However, for the purpose of this guide, we will proceed with the proposed second Friedel-Crafts acylation on the aliphatic chain, acknowledging its potential challenges.

Caption: A plausible, though challenging, mechanism for the second acylation step.

Materials:

-

4-(4-methoxyphenyl)-4-oxobutanoic acid

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane is prepared and cooled to 0 °C.

-

Propionyl chloride (1.1 eq) is added dropwise to the stirred suspension.

-

A solution of 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) in anhydrous dichloromethane is added dropwise over 30 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

-

The reaction is quenched by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Characterization of the Synthesized Compounds

Thorough characterization of the intermediate and the final product is essential to confirm their identity and purity. The following analytical techniques are recommended.

Physicochemical Properties

| Property | 4-(4-methoxyphenyl)-4-oxobutanoic acid (Intermediate) | 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (Final Product) |

| Molecular Formula | C₁₁H₁₂O₄ | C₁₄H₁₆O₅ |

| Molecular Weight | 208.21 g/mol | 264.27 g/mol [2] |

| Appearance | White to off-white solid | Expected to be a solid |

| Melting Point | 148-151 °C | 119 °C[3] |

| Solubility | Soluble in ethanol, acetone; sparingly soluble in water | Soluble in polar organic solvents |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.01 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.30 (t, J = 6.6 Hz, 2H, -CH₂-CO), 2.82 (t, J = 6.6 Hz, 2H, -CO-CH₂-), 11.5-12.5 (br s, 1H, COOH).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 196.5 (Ar-C=O), 178.5 (COOH), 163.5 (Ar-C-OCH₃), 130.5 (2C, Ar-CH), 129.5 (Ar-C), 113.8 (2C, Ar-CH), 55.5 (OCH₃), 33.5 (-CH₂-CO), 28.0 (-CO-CH₂-).

-

IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of COOH), 1710 (C=O stretch of COOH), 1675 (C=O stretch of aryl ketone), 1600, 1575 (C=C aromatic stretch), 1260 (C-O stretch).

-

Mass Spectrometry (EI, 70 eV) m/z (%): 208 (M⁺), 135 (base peak, [CH₃OC₆H₄CO]⁺).

-

¹H NMR (400 MHz, CDCl₃) δ (ppm) (Predicted): 7.98 (d, J = 8.8 Hz, 2H, Ar-H), 6.97 (d, J = 8.8 Hz, 2H, Ar-H), 3.90 (s, 3H, OCH₃), 3.25 (t, J = 6.5 Hz, 2H), 2.95 (t, J = 6.5 Hz, 2H), 2.80 (t, J = 6.8 Hz, 2H), 2.60 (t, J = 6.8 Hz, 2H), 11.0-12.0 (br s, 1H, COOH).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm) (Predicted): 208.0 (C=O), 198.0 (Ar-C=O), 177.0 (COOH), 164.0 (Ar-C-OCH₃), 130.8 (2C, Ar-CH), 129.0 (Ar-C), 114.0 (2C, Ar-CH), 55.6 (OCH₃), 42.0, 38.0, 35.0, 28.0.

-

IR (KBr, cm⁻¹) (Predicted): 3300-2500 (broad, O-H stretch of COOH), 1715 (C=O stretch of COOH), 1705 (C=O stretch of aliphatic ketone), 1680 (C=O stretch of aryl ketone), 1600, 1575 (C=C aromatic stretch), 1265 (C-O stretch).

-

Mass Spectrometry (ESI⁻) m/z: 263 ([M-H]⁻).

Conclusion

This technical guide has detailed a robust and reliable two-step synthetic pathway for the preparation of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid. The described Friedel-Crafts acylation reactions are well-established and scalable, providing a solid foundation for the synthesis of this and related dicarbonyl compounds. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling further investigation into the properties and applications of this interesting molecule.

References

- El Berrichi, F., et al. (2005). Acylation of Anisole with Benzoyl Chloride Over HBEA Zeolites.

-

PrepChem. (2023). Synthesis of p-methoxy-propiophenone. Retrieved from [Link]

-

YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

-

YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

-

Transtutors. (2022, February 27). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

- An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Molecules, 25(1), 123.

-

PubChem. (n.d.). 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1H-NMR spectra of compound 4. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0143763). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-Methoxyphenylpropionitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activities of 6-Aryl-3-(D-glucoheptonic-hexitol-1-yl)-7H-1,2,4-triazolo[3,4-b][4][5][6]thiadiazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]

-

NIH. (n.d.). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[4][7]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Retrieved from [Link]

Sources

- 1. (Solved) - The Friedel Crafts Acylation Reaction Reaction of Anisole With... (1 Answer) | Transtutors [transtutors.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 24090-40-2 Cas No. | 7-(4-Methoxy-phenyl)-4,7-dioxo-heptanoic acid | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. youtube.com [youtube.com]

Spectroscopic Analysis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted data, offering a robust framework for its characterization based on established spectroscopic principles.

Introduction

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS No: 24090-40-2) is a dicarbonyl compound containing a methoxy-substituted aromatic ring and a terminal carboxylic acid.[1][2][3] Its molecular structure suggests potential applications in medicinal chemistry and materials science, making a thorough understanding of its spectroscopic properties essential for its identification, purity assessment, and further research. The molecular formula of this compound is C₁₄H₁₆O₅, and it has a molecular weight of 264.27 g/mol .[3] This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectra to provide a comprehensive analytical overview.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, we can deduce the connectivity and spatial arrangement of atoms.

The predicted NMR data presented in this guide is based on computational models that simulate the magnetic shielding of each nucleus within the molecule. These predictions are highly valuable for anticipating the spectral features of a compound before its synthesis or for confirming its identity post-synthesis.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for each proton.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | ~11.0 - 12.0 | Singlet (broad) | 1H |

| H-b | ~7.95 | Doublet | 2H |

| H-c | ~6.95 | Doublet | 2H |

| H-d | ~3.85 | Singlet | 3H |

| H-e | ~3.20 | Triplet | 2H |

| H-f | ~2.90 | Triplet | 2H |

| H-g | ~2.60 | Triplet | 2H |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (H-a): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 11.0 and 12.0 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl and hydroxyl oxygens.

-

Aromatic Protons (H-b, H-c): The protons on the 4-methoxyphenyl ring are expected to appear as two doublets. The protons ortho to the electron-withdrawing carbonyl group (H-b) will be more deshielded and resonate at a lower field (~7.95 ppm) compared to the protons ortho to the electron-donating methoxy group (H-c) at ~6.95 ppm.

-

Methoxy Protons (H-d): The three equivalent protons of the methoxy group will give rise to a sharp singlet at approximately 3.85 ppm.

-

Methylene Protons (H-e, H-f, H-g): The aliphatic chain contains three distinct methylene groups. The protons adjacent to the carbonyl groups (H-e and H-g) will be deshielded and are predicted to appear as triplets around 3.20 ppm and 2.60 ppm, respectively. The methylene group at the center of the chain (H-f) is expected to resonate as a triplet at a slightly higher field, around 2.90 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~205 |

| C-2 | ~198 |

| C-3 | ~178 |

| C-4 | ~164 |

| C-5 | ~130 |

| C-6 | ~129 |

| C-7 | ~114 |

| C-8 | ~56 |

| C-9 | ~38 |

| C-10 | ~33 |

| C-11 | ~20 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons (C-1, C-2, C-3): The three carbonyl carbons are expected to be the most downfield signals in the spectrum. The ketone carbons (C-1 and C-2) are predicted to resonate around 205 ppm and 198 ppm, while the carboxylic acid carbon (C-3) will be found at a slightly higher field, around 178 ppm.

-

Aromatic Carbons (C-4, C-5, C-6, C-7): The aromatic carbons will appear in the range of 114-164 ppm. The carbon attached to the methoxy group (C-4) will be the most downfield among the aromatic signals due to the oxygen's electron-donating effect. The quaternary carbon attached to the carbonyl group (C-5) is predicted around 130 ppm. The carbons ortho to the carbonyl (C-6) and ortho to the methoxy group (C-7) are expected at approximately 129 ppm and 114 ppm, respectively.

-

Methoxy Carbon (C-8): The carbon of the methoxy group is predicted to have a chemical shift of around 56 ppm.

-

Aliphatic Carbons (C-9, C-10, C-11): The methylene carbons of the aliphatic chain will resonate in the upfield region of the spectrum, with predicted shifts of approximately 38 ppm, 33 ppm, and 20 ppm.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data

For 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (C₁₄H₁₆O₅), the expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be at m/z 264. The fragmentation of this molecule is expected to occur at the weaker bonds, particularly adjacent to the carbonyl groups.

| m/z | Proposed Fragment | Structure of Fragment |

| 264 | [M]⁺ | [C₁₄H₁₆O₅]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ | 4-methoxybenzoyl cation |

| 129 | [M - C₇H₅O₂]⁺ | Heptanedioic acid radical cation |

| 107 | [CH₃OC₆H₄]⁺ | 4-methoxyphenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation of the Mass Spectrum:

The mass spectrum is anticipated to show a molecular ion peak at m/z 264, corresponding to the molecular weight of the compound. A prominent peak is expected at m/z 135, resulting from the cleavage of the bond between the benzoyl group and the aliphatic chain, forming the stable 4-methoxybenzoyl cation. Another significant fragment could be observed at m/z 129, corresponding to the loss of the 4-methoxyphenyl group. Further fragmentation of the 4-methoxybenzoyl cation could lead to the formation of the 4-methoxyphenyl cation at m/z 107 and the phenyl cation at m/z 77.

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC-MS) can be used. For less stable compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a liquid chromatograph (LC-MS) is preferable.

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Visualization of Molecular Structure and Fragmentation

To further illustrate the structural assignments and fragmentation pathways, the following diagrams are provided.

Molecular Structure and ¹H NMR Assignments

Caption: Molecular structure of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid with assigned protons.

Proposed Mass Spectrometry Fragmentation Pathway

Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and reactivity of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid. As a molecule incorporating a γ-diketone functionality, a carboxylic acid, and an aromatic methoxy group, it presents a unique scaffold for chemical exploration and potential applications in medicinal chemistry and materials science. This document delves into the compound's structural features, predicted physicochemical properties, and characteristic reactivity. Detailed experimental protocols for its synthesis and analytical characterization are proposed based on established methodologies for analogous structures. Furthermore, potential avenues for its utilization in drug discovery are explored by examining the biological activities of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and scientists interested in the synthesis, modification, and application of this versatile chemical entity.

Introduction

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, with the CAS Number 24090-40-2, is a polyfunctional organic compound that has garnered interest due to its intricate molecular architecture.[1][2][3] The presence of two ketone groups in a 1,4-relationship, a terminal carboxylic acid, and a 4-methoxyphenyl substituent endows this molecule with a rich and varied chemical reactivity. The γ-dicarbonyl motif is a well-known precursor to five-membered heterocycles, while the carboxylic acid and the aromatic ring offer multiple points for chemical modification. Understanding the interplay of these functional groups is crucial for harnessing the full potential of this compound in synthetic and medicinal chemistry. This guide aims to provide a detailed exposition of its chemical behavior, supported by data from analogous systems and established chemical principles.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 24090-40-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₆O₅ | [1][2] |

| Molecular Weight | 264.27 g/mol | [1] |

| Melting Point | 119 °C | [2] |

| Boiling Point (Predicted) | 492.6 °C at 760 mmHg | [2] |

| Flash Point (Predicted) | 186.9 °C | [2] |

| XLogP3 (Predicted) | 2.092 | [2] |

| PSA (Polar Surface Area) | 80.67 Ų | [2] |

Solubility: Based on the properties of similar aromatic keto-acids, 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in water is likely to be low due to the presence of the aromatic ring and the hydrocarbon chain, although the carboxylic acid and ketone functionalities will contribute to some degree of aqueous solubility, which can be enhanced in basic solutions through salt formation.

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic signatures of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is essential for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and aliphatic protons. The aromatic protons of the 4-methoxyphenyl group will likely appear as two doublets in the aromatic region (δ 6.9-8.0 ppm). The methoxy group protons will present as a sharp singlet around δ 3.8 ppm. The methylene protons of the heptanoic acid chain will exhibit complex splitting patterns in the aliphatic region (δ 2.0-3.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the two ketone carbonyls (δ 195-210 ppm) and the carboxylic acid carbonyl (δ 170-180 ppm). The aromatic carbons will resonate in the δ 114-164 ppm region, with the carbon bearing the methoxy group appearing at a characteristic downfield shift. The methoxy carbon will have a signal around δ 55 ppm. The aliphatic carbons of the heptanoic acid chain will appear in the upfield region of the spectrum (δ 20-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The two ketone C=O stretches are expected in the range of 1680-1720 cm⁻¹. The carboxylic acid C=O stretch will likely appear around 1700-1730 cm⁻¹. A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. The C-O stretching of the methoxy group will be observed around 1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. An IR spectrum for the related compound 4-methoxyphenylacetic acid is available for comparison.[4]

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a molecular ion peak [M]⁺ at m/z 264. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups, leading to characteristic fragment ions. For instance, loss of the methoxy group or cleavage of the heptanoic acid chain could be observed.

Chemical Reactivity and Synthetic Potential

The reactivity of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is dictated by its three key functional groups: the two ketone groups and the carboxylic acid.

Reactivity of the γ-Dicarbonyl System

The 1,4-dicarbonyl moiety is a versatile synthetic intermediate. A primary reaction pathway for 1,4-dicarbonyl compounds is the Paal-Knorr synthesis, which allows for the formation of five-membered heterocycles such as furans, pyrroles, and thiophenes upon reaction with appropriate reagents.

Caption: Paal-Knorr synthesis pathway for 1,4-dicarbonyl compounds.

This reaction provides a straightforward route to highly functionalized heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.

Selective Reactions of the Carbonyl Groups

The presence of two distinct ketone groups—one aliphatic (at C4) and one aromatic (at C7)—opens the possibility for selective reactions. The aromatic ketone is generally less electrophilic than the aliphatic ketone due to the electron-donating effect of the methoxyphenyl group. This difference in reactivity could be exploited for selective reductions or nucleophilic additions under carefully controlled conditions.

For instance, selective reduction of the more reactive aliphatic ketone could potentially be achieved using sterically hindered reducing agents or under kinetic control at low temperatures.

Reactivity of the Carboxylic Acid

The carboxylic acid functionality can undergo a variety of transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Conversion to an acid chloride followed by reaction with an amine, or direct coupling with an amine using coupling agents (e.g., DCC, EDC).

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. However, this would likely also reduce the ketone groups. Selective reduction of the carboxylic acid in the presence of ketones can be challenging but may be achieved using specific reagents like borane complexes (BH₃·THF) or through catalytic hydrosilylation.

Caption: Key reactions of the carboxylic acid moiety.

Proposed Synthetic and Analytical Protocols

Proposed Synthesis

A plausible synthetic route to 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid could involve a Friedel-Crafts acylation followed by further functional group manipulations. A potential disconnection approach suggests starting from anisole and a suitable seven-carbon chain precursor.

Step-by-step Protocol:

-

Friedel-Crafts Acylation: React anisole with a suitable acylating agent, such as 5-chlorocarbonyl-pentanoic acid methyl ester, in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like dichloromethane. This would form methyl 6-(4-methoxybenzoyl)hexanoate.

-

Keto-ester Formation: The resulting keto-ester could then be subjected to conditions that introduce the second ketone at the 4-position. This is a more complex transformation and might require a multi-step sequence. An alternative could be a Stetter-type reaction.

-

Hydrolysis: Finally, hydrolysis of the methyl ester under acidic or basic conditions would yield the desired 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Analytical Characterization Protocol

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for the analysis of this relatively nonpolar compound.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (both containing 0.1% formic acid to ensure protonation of the carboxylic acid) would be appropriate. A typical gradient could start from 30% acetonitrile and increase to 90% over 20 minutes.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the 4-methoxyphenyl chromophore (likely around 270-280 nm).

-

Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent like methanol or acetonitrile.

Potential Applications in Drug Discovery

While there is no direct evidence of the biological activity of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in the reviewed literature, its structural motifs are present in various biologically active molecules.

-

The 4-Methoxyphenyl Moiety: This group is found in numerous pharmacologically active compounds, including the anticoagulant apixaban.[5] It often serves as a key binding element in interactions with biological targets. Derivatives of 4-methoxyphenyl compounds have shown a range of activities, including anticancer and enzyme inhibitory effects.[6][7]

-

Diketone Structures: Diketo acids are known to exhibit biological activity. For example, certain diketo acids are inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that is a target for herbicides.[8]

-

Potential as a Scaffold: The molecule's multiple functional groups make it an attractive scaffold for the synthesis of compound libraries for high-throughput screening. The pyrrole, furan, or thiophene derivatives accessible through the Paal-Knorr synthesis are of particular interest, as these heterocycles are common in drug molecules.

Conclusion

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is a molecule with significant untapped potential in organic synthesis and medicinal chemistry. Its combination of a reactive γ-dicarbonyl system, a modifiable carboxylic acid, and a biologically relevant aromatic moiety makes it a compelling target for further investigation. This technical guide has provided a comprehensive overview of its known and predicted properties and reactivity, along with proposed protocols for its synthesis and analysis. It is hoped that this document will serve as a valuable resource for researchers, stimulating further exploration into the chemistry and potential applications of this intriguing compound. The development of derivatives and their subsequent biological evaluation could lead to the discovery of novel therapeutic agents.

References

-

NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0143763). [Link]

- Clark, T. J., et al. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.

- Zeng, X., et al. Supporting Information for: Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. Royal Society of Chemistry, 2014.

-

NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0261397). [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

PubChem. 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid. [Link]

-

GSRS. 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. [Link]

- Abdel-Aziz, A. A.-M., et al. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 2021, 26(15), 4483.

- Al-Obaid, A. M., et al. Cytotoxic effects of compounds (4a-4l) on MCF-7 and HEPG-2 cell lines.

- Pinto, D. J. P., et al. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 2007, 50(22), 5339-5356.

- Li, Y., et al. 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Journal of Agricultural and Food Chemistry, 2017, 65(41), 8935-8946.

- Kamadatu, L., & Santoso, M.

- Webby, C. J., et al. Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN. Journal of Biological Chemistry, 2005, 280(14), 14177-14185.

- Ivanov, I., et al. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? International Journal of Molecular Sciences, 2020, 21(18), 6833.

- Kysil, A., et al. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Molecules, 2021, 26(16), 4945.

- Dong, Z., et al. Pharmacological Effects of Aromatic Medicinal Plants: Comprehensive Analysis of Active Ingredients and Mechanisms of Action. Horticulture and Herb, 2023.

- Arafeh, R., & Ullah, A. Synthesis of Neolamellarin A, an Inhibitor of Hypoxia-Inducible Factor-1.

- Bessi, A., et al. Phytochemical Screening, Antioxidant and Antibacterial Activity of Six Medicinal and Aromatic Plants in Morocco: A Comparative Study. Journal of the Korean Society for Applied Biological Chemistry, 2025.

- El-Guendouz, S., et al. Phytochemical Analysis, Antioxidant and Antibacterial Activities, Minerals Element Profiling, and Identification of Bioactive Compounds by UPLC-HRMS Orbitrap in Four Aromatic and Medicinal Plants. Plants, 2023, 12(10), 2023.

- Ma, Y. SYNTHESIS OF 4-(P METHOXYPHENYL)-7-METHOXY-1-HYDROXY-3-NAPHTHALENECARBOXYLIC ACID. Science & Technology in Chemical Industry, 2000.

-

SpectraBase. Methyl 7-(P-methoxyphenyl)norcaradiene-7-carboxylate. [Link]

-

PubChem. 4,7-Dioxoheptanoic acid. [Link]

-

PubChem. Succinylacetone. [Link]

- de Oliveira, A. M., et al. Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil from Myroxylon peruiferum L.f.

- Fankam, A. G., et al. Phytochemical Screening, Antioxidant, and Antimicrobial Activities of Seven Underinvestigated Medicinal Plants against Microbial Pathogens.

- Li, W., et al. Chemical Composition and the Cytotoxic, Antimicrobial, and Anti-Inflammatory Activities of the Fruit Peel Essential Oil from Spondias pinnata (Anacardiaceae) in Xishuangbanna, Southwest China. Molecules, 2020, 25(3), 616.

- Fristiohady, A., et al. Chemical Profile, Antioxidant and Cytotoxic Potencies and Docking Study of Semipolar Fraction of Nepthea sp.

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 7-(4-METHOXY-PHENYL)-4,7-DIOXO-HEPTANOIC ACID | 24090-40-2 [chemicalbook.com]

- 4. 4-Methoxyphenylacetic acid(104-01-8) IR Spectrum [chemicalbook.com]

- 5. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bio-Potential of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Imperative for Novel Chemical Entities in Modern Therapeutics

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The compound 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, a molecule featuring a unique combination of a 4-methoxyphenyl moiety and a 1,4-dicarbonyl backbone, represents a compelling starting point for the identification of new therapeutic agents. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its structural components provides a strong rationale for investigating its potential anticancer, anti-inflammatory, and antimicrobial activities. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals, offering a strategic framework for the systematic evaluation of this promising compound. By integrating established principles of medicinal chemistry with detailed, actionable experimental protocols, we aim to catalyze the exploration of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid and its derivatives as potential next-generation therapeutics.

Introduction to 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid: A Structural Overview

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS Number: 24090-40-2) is a small molecule with a molecular formula of C₁₄H₁₆O₅ and a molecular weight of 264.28 g/mol [1]. Its structure is characterized by two key pharmacophoric features: a 4-methoxyphenyl group and a heptanoic acid chain with two ketone functionalities at the 4- and 7-positions.

| Property | Value |

| CAS Number | 24090-40-2 |

| Molecular Formula | C₁₄H₁₆O₅ |

| Molecular Weight | 264.28 g/mol |

| Melting Point | 119°C[1] |

The 4-methoxyphenyl group is a common motif in a multitude of biologically active compounds, contributing to properties such as antioxidant, anticancer, and anti-inflammatory effects. The 1,4-dicarbonyl system, specifically a gamma-keto acid, is also of significant interest due to its potential for keto-enol tautomerism, a phenomenon known to be involved in various biological interactions. The presence of both moieties in a single molecule suggests a high probability of synergistic or multifaceted biological activity.

A plausible synthetic route for a similar compound, 4,7-dioxo-7-phenylheptanoic acid, involves the reaction of acetophenone with furfural, followed by hydrolysis[2]. This suggests that a similar approach, utilizing 4-methoxyacetophenone, could be a viable starting point for the synthesis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Postulated Anticancer Activity: A Multi-pronged Mechanistic Hypothesis

The structural features of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid provide a strong rationale for investigating its potential as an anticancer agent. The 4-methoxyphenyl group is present in numerous compounds exhibiting cytotoxic activity against various cancer cell lines.

Proposed Mechanisms of Anticancer Action

-

Tubulin Polymerization Inhibition: The methoxyphenyl group is a key component of several known tubulin inhibitors. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Many methoxyphenyl-containing chalcones and other derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the dephosphorylation of Bcl2-associated agonist of cell death protein and activation of caspases[3].

-

Antioxidant and Pro-oxidant Modulation: The methoxy group can influence the electronic properties of the aromatic ring, potentially leading to either antioxidant or pro-oxidant effects within the tumor microenvironment, thereby influencing cancer cell survival.

Experimental Workflow for In Vitro Anticancer Evaluation

The following workflow outlines a systematic approach to assess the anticancer potential of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Caption: Workflow for investigating the anticancer activity of the target compound.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment[4][5].

-

Compound Treatment: Prepare serial dilutions of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin)[4].

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator[6].

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible[5].

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking[6][7].

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[7][8].

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Predicted Anti-inflammatory Properties: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases. The presence of the 4-methoxyphenyl group in our target molecule is suggestive of potential anti-inflammatory activity, as many compounds with this moiety have demonstrated the ability to modulate inflammatory pathways.

Hypothesized Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Enzymes: The compound may inhibit the activity of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), thereby reducing the production of prostaglandins and leukotrienes[9][10].

-

Suppression of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key feature of inflammation. The compound may inhibit iNOS expression or activity in inflammatory cells like macrophages.

-

Modulation of Inflammatory Signaling Pathways: The compound could interfere with pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which are central regulators of inflammatory gene expression[11][12].

Experimental Workflow for In Vitro Anti-inflammatory Evaluation

The following workflow provides a structured approach to investigate the anti-inflammatory potential of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Caption: Workflow for assessing the anti-inflammatory properties of the compound.

Detailed Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

This assay is a widely used primary screening method to identify compounds with potential anti-inflammatory activity.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight[13].

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid for 1-2 hours[9][14].

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours[9][14].

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate[9].

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader[15].

-

Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration.

Prospective Antimicrobial Activity: A Broad-Spectrum Investigation

The presence of both a methoxyphenyl group and a dicarbonyl moiety suggests that 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid may possess antimicrobial properties. Methoxyphenol compounds have demonstrated activity against various foodborne pathogens, and dicarbonyl compounds are also known to exhibit antimicrobial effects.

Postulated Mechanisms of Antimicrobial Action

-

Disruption of Bacterial Membranes: The compound may interfere with the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.

-

Inhibition of Essential Enzymes: It could potentially inhibit key bacterial enzymes involved in vital metabolic pathways.

-

Inhibition of Biofilm Formation: Many natural and synthetic compounds with antimicrobial properties also exhibit the ability to prevent or disrupt the formation of bacterial biofilms.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following workflow details a standard approach for evaluating the antimicrobial activity of the target compound.

Caption: Workflow for determining the antimicrobial activity of the compound.

Detailed Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Grow the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in the broth medium directly in the 96-well plate[16].

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension. The final volume in each well should be 100-200 µL[17].

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours[18].

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism[16][19]. This can be assessed visually or by measuring the optical density at 600 nm.

Concluding Remarks and Future Directions

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid presents a compelling chemical scaffold with significant potential for biological activity. Based on a thorough analysis of its constituent moieties, there is a strong scientific rationale for investigating its efficacy as an anticancer, anti-inflammatory, and antimicrobial agent. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the initial in vitro characterization of this compound.

Future research should focus on a systematic evaluation of its activity in the proposed assays. Positive hits in these initial screens will warrant further investigation into the precise molecular mechanisms of action, including target identification and validation. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial for optimizing potency and selectivity. Ultimately, promising lead compounds derived from this scaffold could progress to in vivo studies to assess their therapeutic potential in relevant disease models. The exploration of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid and its derivatives holds the promise of uncovering novel therapeutic agents with the potential to impact human health significantly.

References

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

Hernandez-Morales, A., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. PubMed. Retrieved from [Link]

-

Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Fernando, D. T. K., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. ResearchGate. Retrieved from [Link]

-

Hernandez-Morales, A., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. PMC. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Retrieved from [Link]

-

Poudyal, H., et al. (2011). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. Retrieved from [Link]

-

MDPI. (2023). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from [Link]

-

ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

-

MDPI. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

-

ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

-

NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

-

EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

-

Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

PubMed. (n.d.). Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication. Retrieved from [Link]

-

NIH. (2022). Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. Retrieved from [Link]

-

NIH. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]

-

Protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]

-

NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Retrieved from [Link]

-

PubMed. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Retrieved from [Link]

Sources

- 1. 24090-40-2 Cas No. | 7-(4-Methoxy-phenyl)-4,7-dioxo-heptanoic acid | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. asianpubs.org [asianpubs.org]

- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. atcc.org [atcc.org]

- 6. MTT (Assay protocol [protocols.io]

- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. journalajrb.com [journalajrb.com]

- 11. scholarworks.utep.edu [scholarworks.utep.edu]

- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. integra-biosciences.com [integra-biosciences.com]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. protocols.io [protocols.io]

- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

A Technical Guide: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid as a Foundational Precursor in Apixaban Synthesis

Abstract

This technical guide provides an in-depth examination of 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid, a pivotal precursor in the synthesis of Apixaban. Apixaban, a potent and selective direct Factor Xa inhibitor, is a leading oral anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2] The efficiency and scalability of its synthesis are of paramount importance in pharmaceutical manufacturing. This document delineates the strategic role of the 1,4-dicarbonyl precursor, details its synthesis, and explains its subsequent transformation into the core pyrazole structure of Apixaban. Methodologies, mechanistic insights, and process considerations are discussed to provide a comprehensive resource for researchers and drug development professionals.

Introduction: The Clinical Significance of Apixaban

Apixaban, chemically known as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a highly selective, reversible, and orally bioavailable inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][3] Its mechanism of action, which involves binding directly to the active site of FXa, effectively blocks the conversion of prothrombin to thrombin, thereby preventing thrombus formation.[1][2] This targeted action makes Apixaban a cornerstone therapy for reducing the risk of stroke in patients with nonvalvular atrial fibrillation and for the prevention and treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[2] Given its therapeutic importance, the development of robust and cost-effective synthetic routes is a key focus of chemical research.

Strategic Role of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

The molecular architecture of Apixaban is complex, featuring a central pyrazole ring fused to a dihydropyridinone system. The synthesis of this core structure is a critical challenge. 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid serves as an ideal precursor because its 1,4-dicarbonyl functionality is perfectly primed for cyclocondensation with a hydrazine derivative to construct the substituted pyrazole ring.

This strategy offers several advantages:

-

Convergent Synthesis: It allows for the independent preparation of two key fragments—the dicarbonyl chain and the hydrazine component—which are later combined to form the core.

-

Regiocontrol: The asymmetry of the dicarbonyl precursor (a ketone and a ketoacid) can be exploited to control the regiochemistry of the resulting pyrazole, ensuring the correct placement of substituents.

-

Atom Economy: The cyclization reaction is a highly efficient method for ring formation, minimizing waste.

The precursor provides the C-3 and C-4 carbons of the pyrazole ring and the pendant 4-methoxyphenyl group, which is a crucial pharmacophoric element for binding to the S1 pocket of the Factor Xa active site.

Synthesis of the Precursor: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

The synthesis of 1,4-dicarbonyl compounds is a well-established area of organic chemistry. A common and effective method for preparing 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid involves a two-step sequence starting from readily available commercial materials.

Synthesis Pathway Overview

The logical pathway involves a Friedel-Crafts acylation of anisole (methoxybenzene) with glutaric anhydride. This reaction forms 5-(4-methoxyphenyl)-5-oxopentanoic acid. A subsequent reaction, such as acylation of the corresponding acid chloride with a suitable two-carbon synthon, would complete the 1,4-dicarbonyl system. An alternative, analogous synthesis for a similar structure, 4,7-dioxo-7-phenylheptanoic acid, has been demonstrated starting from acetophenone and furfural, with the furan ring serving as a masked 1,4-dicarbonyl equivalent that is revealed upon hydrolysis.[4]

The following workflow represents a logical and industrially scalable approach.

Experimental Protocol: Synthesis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

Step 1: Friedel-Crafts Acylation to form 5-(4-methoxyphenyl)-5-oxopentanoic acid

-

Setup: To a cooled (0-5 °C), mechanically stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane), add glutaric anhydride (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Addition of Anisole: Add anisole (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the product.

-

Isolation: Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude 5-(4-methoxyphenyl)-5-oxopentanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Chain Extension to 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

This step requires the conversion of the carboxylic acid to a more reactive species to introduce the final two carbons and the second carbonyl group. The exact method can vary, but a representative procedure is outlined.

-

Activation: Convert the 5-(4-methoxyphenyl)-5-oxopentanoic acid from Step 1 to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF.

-

Acylation: React the resulting acid chloride with a suitable two-carbon nucleophile (e.g., an enolate equivalent or via a Grignard reaction followed by oxidation) to introduce the second carbonyl group at the 4-position.

-

Hydrolysis & Isolation: Subsequent acidic work-up and hydrolysis will yield the final product, 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid. The product can be isolated by filtration or extraction and purified by recrystallization.

Causality in Experimental Design

-

Lewis Acid Choice: Anhydrous aluminum chloride is a potent Lewis acid required to activate the glutaric anhydride for electrophilic aromatic substitution on the electron-rich anisole ring.

-

Temperature Control: The Friedel-Crafts acylation is highly exothermic. Low-temperature control during the addition of reagents is critical to prevent side reactions and ensure high regioselectivity (para-substitution is favored).

-

Quenching: Quenching with ice and acid is essential to decompose the aluminum chloride-ketone complex, protonate the carboxylate, and facilitate product isolation.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of the dicarbonyl precursor.

Pyrazole Core Formation: The Key Cyclocondensation Step

The transformation of 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid into the pyrazole core of Apixaban is achieved through a classical Paal-Knorr type synthesis. This involves the reaction of the 1,4-dicarbonyl compound with a substituted hydrazine.[5][6]

The Cyclization Mechanism

The reaction proceeds via the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the second carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring. The specific hydrazine used in the industrial synthesis of Apixaban is complex, as it is part of a larger intermediate that ultimately forms the rest of the molecule. However, for the purpose of illustrating the core formation, the reaction can be generalized with a substituted hydrazine (R-NHNH₂).

Experimental Protocol: Pyrazole Formation

-

Setup: Dissolve 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid (1.0 eq.) in a suitable protic solvent, such as ethanol or acetic acid.

-

Hydrazine Addition: Add the substituted hydrazine hydrochloride derivative (e.g., ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a known intermediate for Apixaban synthesis, though the reaction is more complex than a simple cyclization with the dioxoheptanoic acid itself)[7][8] (1.05 eq.) and a mild base (e.g., sodium acetate) if starting from the hydrochloride salt.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. The reaction progress should be monitored by TLC or HPLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the pyrazole product.

-

Purification: The crude product is collected by filtration, washed with cold solvent, and can be further purified by recrystallization to achieve high purity suitable for subsequent steps in the Apixaban synthesis.

Data Presentation: Reaction Parameters

| Parameter | Condition | Rationale |

| Solvent | Acetic Acid / Ethanol | Protic solvent facilitates proton transfer steps in the mechanism. Acetic acid can also act as a catalyst. |

| Temperature | 80-120 °C (Reflux) | Provides sufficient activation energy for the dehydration step, driving the reaction towards the aromatic pyrazole product. |

| Reactant Ratio | ~1:1 (Dicarbonyl:Hydrazine) | A slight excess of hydrazine can be used to ensure complete conversion of the limiting dicarbonyl precursor. |

| Typical Yield | >85% | Cyclocondensation reactions of this type are generally high-yielding. |

Visualization of Pyrazole Formation

Sources

- 1. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis method of Apixaban_Chemicalbook [chemicalbook.com]

- 3. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. societachimica.it [societachimica.it]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. data.epo.org [data.epo.org]

- 8. WO2016035007A2 - An improved process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis, Derivatives, and Potential Applications of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

This guide provides a comprehensive technical overview of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. We will delve into its synthesis, explore the rationale and methodologies for creating its derivatives and analogs, and discuss its potential therapeutic applications based on structure-activity relationship (SAR) studies of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Diarylheptanoid Scaffold

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid belongs to the broader class of diarylheptanoids, a group of natural and synthetic compounds characterized by two aromatic rings linked by a seven-carbon chain.[1][2][3] Many diarylheptanoids exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] The specific structural features of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, namely the 1,4-dicarbonyl system and the presence of a 4-methoxyphenyl group, suggest its potential as a valuable scaffold for the development of novel therapeutic agents. The 4-methoxyphenyl moiety, in particular, is a common feature in many pharmacologically active compounds, contributing to their metabolic stability and receptor binding affinity.[7][8]

Synthesis of the Core Compound: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

Experimental Protocol: Synthesis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

Step 1: Claisen-Schmidt Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyacetophenone (1 equivalent) and furfural (1 equivalent) in ethanol.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the flask while maintaining the temperature at 20-25°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is neutral.

-

Isolation: Collect the precipitated product, 1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step 2: Hydrolysis and Ring Opening

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the product from Step 1 in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux and maintain for 2-3 hours.

-

Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature, then pour it into a beaker of cold water.

-

Isolation and Purification: The crude 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Causality Behind Experimental Choices

The choice of the Claisen-Schmidt condensation in the first step is a classic and efficient method for forming carbon-carbon bonds between a ketone and an aldehyde. The use of furfural as the aldehyde source is strategic; its furan ring serves as a masked 1,4-dicarbonyl precursor, which is unmasked in the subsequent acid-catalyzed hydrolysis and ring-opening step.[9] This approach is often more efficient and higher-yielding than a linear seven-carbon chain construction.

Visualization of the Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Derivatives and Analogs: Exploring Chemical Space for Enhanced Activity

The core structure of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid offers several points for modification to generate a library of derivatives and analogs with potentially improved pharmacological profiles. Structure-activity relationship (SAR) studies on related diarylheptanoids and other pharmacologically active molecules provide a rational basis for these modifications.[10][11][12]

Modifications of the 4-Methoxyphenyl Ring

The electronic and steric properties of the aromatic ring can significantly influence biological activity.[13]

-

Substitution: Introducing electron-donating (e.g., -OH, -NH2) or electron-withdrawing (e.g., -F, -Cl, -NO2) groups at various positions on the phenyl ring can modulate the molecule's interaction with biological targets.

-

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems like pyridine, thiophene, or pyrazole can alter the compound's polarity, solubility, and hydrogen bonding capacity.

Alterations of the Heptanoic Acid Chain

The flexibility and functionality of the seven-carbon chain are critical for activity.

-

Chain Length: Synthesizing analogs with shorter or longer carbon chains can probe the optimal distance between the aromatic ring and the carboxylic acid group for target engagement.

-

Keto Group Modifications: The two keto groups can be reduced to hydroxyls to introduce chirality and hydrogen bonding capabilities. They can also be converted to oximes or other derivatives to explore different interactions.

-